3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol
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Overview
Description
3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine and tolyl groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol typically involves the reaction of 4-fluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to permeate biological membranes and bind to target receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one
- Ethyl (4-fluorobenzoyl)acetate
Uniqueness
3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol is unique due to its specific combination of fluorine and tolyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit different reactivity and selectivity, making it a valuable molecule for specific applications in research and industry .
Properties
Molecular Formula |
C16H13FN2O |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C16H13FN2O/c1-11-2-8-14(9-3-11)19-10-15(20)16(18-19)12-4-6-13(17)7-5-12/h2-10,20H,1H3 |
InChI Key |
IHBGYSWYZSZKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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